(+)-Rhododendrol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Rhododendrol typically involves the reduction of 4-(4-hydroxyphenyl)-2-butanone. One common method is the catalytic hydrogenation of the ketone using a palladium catalyst under mild conditions. Another approach involves the use of sodium borohydride as a reducing agent in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as the fermentation of plant cell cultures. This method leverages the natural biosynthetic pathways of Rhododendron species to produce the compound in large quantities. The fermentation process is optimized to enhance yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: (+)-Rhododendrol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 4-(4-hydroxyphenyl)-2-butanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, it can be synthesized by the reduction of 4-(4-hydroxyphenyl)-2-butanone.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 4-(4-hydroxyphenyl)-2-butanone.
Reduction: this compound.
Substitution: Depending on the nucleophile, products can vary, such as ethers or esters.
Scientific Research Applications
(+)-Rhododendrol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its role in melanin biosynthesis and its potential as a skin-whitening agent.
Medicine: Research is ongoing to investigate its effects on skin pigmentation disorders and its potential therapeutic applications.
Industry: It is widely used in the cosmetic industry, particularly in skin-whitening products due to its ability to inhibit tyrosinase, an enzyme involved in melanin production.
Mechanism of Action
The primary mechanism of action of (+)-Rhododendrol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, leading to a reduction in pigmentation. This mechanism is particularly beneficial in the treatment of hyperpigmentation disorders.
Comparison with Similar Compounds
Arbutin: A glycosylated hydroquinone used in skin-whitening products.
Kojic Acid: A fungal metabolite with skin-lightening properties.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Properties
IUPAC Name |
4-[(3S)-3-hydroxybutyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCGABQOMYVJW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59092-94-3 | |
Record name | (+)-Rhododendrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RHODODENDROL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (+)-Rhododendrol acts as a potent tyrosinase inhibitor. [] It binds to the enzyme's active site, mimicking the substrate L-tyrosine and preventing melanin synthesis. [] Both enantiomers of this compound can be oxidized by human tyrosinase, although the S(+) enantiomer shows higher efficiency than the R(−) enantiomer. []
ANone: this compound binding to tyrosinase leads to the formation of reactive quinone metabolites. [] These quinones can bind to cellular proteins, depleting glutathione levels, disrupting cellular function, and inducing oxidative stress. [, , , ] This ultimately contributes to melanocyte cytotoxicity and may lead to leukoderma. [, , , ]
ANone: The molecular formula of this compound is C10H14O2, and its molecular weight is 166.22 g/mol.
ANone: Spectroscopic characterization of this compound typically includes data from nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] These techniques provide information about the compound's structure, functional groups, and molecular weight.
ANone: While specific studies on material compatibility are limited, research suggests that this compound's stability is influenced by factors like pH, temperature, and exposure to light. Formulation strategies can be employed to enhance its stability and solubility. [, ]
ANone: this compound is not typically recognized for catalytic properties. Its primary mechanism of action involves enzyme inhibition rather than catalysis.
ANone: Yes, density functional theory (DFT) calculations have been used to investigate the energetics and electronic structures of this compound-quinone reactions. [] These studies provide insights into the compound's reactivity and interaction with thiol groups.
ANone: Research suggests that the hydroxyl group at the para position of the phenyl ring is crucial for the tyrosinase inhibitory activity of this compound. [] Modifications to this group or the alkyl chain could potentially alter its binding affinity and biological activity.
ANone: Encapsulation techniques, such as liposomes or nanoparticles, can potentially enhance this compound's stability and delivery. [] Additionally, using appropriate solvents or co-solvents could improve its solubility and bioavailability.
ANone: Although initially approved as a cosmetic ingredient, the use of this compound in skin-whitening products was restricted due to reported cases of leukoderma. [] Its safety profile and potential long-term effects require careful consideration and regulation.
ANone: Research indicates that this compound is metabolized in the liver, with rhododendrol-O-β-D-glucoside identified as a major metabolite. [] Further research is needed to fully elucidate its ADME profile.
ANone: Studies have used murine melanoma cell lines (B16BL6) and normal human epidermal melanocytes (NHEMs) to investigate the cytotoxic effects of this compound. [, , ] Additionally, a mouse model of rhododendrol-induced vitiligo has been developed using hairless hk14-SCF transgenic mice to study the compound's depigmenting effects. [, , ]
ANone: Currently, there is limited information available regarding specific resistance mechanisms to this compound.
ANone: this compound has been associated with leukoderma, an acquired skin depigmentation, following topical application. [, , , ] Further research is needed to comprehensively assess its safety profile.
ANone: While specific drug delivery strategies are still under investigation, topical formulations are commonly employed for its application. [, ]
ANone: Research is ongoing to identify potential biomarkers for predicting the efficacy and monitoring the effects of this compound.
ANone: Common analytical techniques include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), for separation, identification, and quantification of this compound and its metabolites. [, ]
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